REACTION_CXSMILES
|
CO[CH:3]1[CH2:7][CH2:6][CH:5]([O:8]C)O1.Cl.[CH2:11]1[N:16]([CH2:17][CH2:18][NH2:19])[CH2:15][CH2:14][O:13][CH2:12]1.[CH2:20]([C:27](O)=O)[C:21](CC(O)=O)=O.[OH-].[Na+]>O>[O:13]1[CH2:14][CH2:15][N:16]([CH2:17][CH2:18][N:19]2[CH:7]3[CH2:3][CH2:27][CH:20]2[CH2:21][C:5](=[O:8])[CH2:6]3)[CH2:11][CH2:12]1 |f:4.5|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1COCCN1CCN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Na2HPO4
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the reaction solution was washed with chloroform
|
Type
|
ADDITION
|
Details
|
Potassium carbonate was added to the mixture
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:NH3 -saturated methanol=20:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCN1C2CC(CC1CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |